2-[2-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
2-[2-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that includes a phenyl group, an oxo group, and a hexahydro-4,6-ethenocyclopropa[f]isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps. One common approach is the reaction of a phenylethoxy derivative with a suitable cyclopropane precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-[2-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
- ethyl 3-[4-(2-oxo-2-phenylethoxy)phenyl]propanoate
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
What sets 2-[2-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione apart from similar compounds is its unique hexahydro-4,6-ethenocyclopropa[f]isoindole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21NO4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(2-phenacyloxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C25H21NO4/c27-20(14-6-2-1-3-7-14)13-30-21-9-5-4-8-19(21)26-24(28)22-15-10-11-16(18-12-17(15)18)23(22)25(26)29/h1-11,15-18,22-23H,12-13H2 |
InChI Key |
OVVNDCMXEBIVJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5OCC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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